molecular formula C12H14BrCl3N2O B11984665 4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide

Cat. No.: B11984665
M. Wt: 388.5 g/mol
InChI Key: IOXHEFALYRIEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide is an organic compound with the molecular formula C16H14BrCl3N2O. This compound is characterized by the presence of a bromine atom, a trichloromethyl group, and an isopropylamino group attached to a benzamide core. It is a member of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and 2,2,2-trichloro-1-(propan-2-ylamino)ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl]benzamide
  • 4-bromo-N-[2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl]benzamide
  • 4-bromo-N-[2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl]benzamide

Uniqueness

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group, in particular, differentiates it from other similar compounds and can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H14BrCl3N2O

Molecular Weight

388.5 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H14BrCl3N2O/c1-7(2)17-11(12(14,15)16)18-10(19)8-3-5-9(13)6-4-8/h3-7,11,17H,1-2H3,(H,18,19)

InChI Key

IOXHEFALYRIEEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.